molecular formula C11H15N5O5 B15133714 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one

Cat. No.: B15133714
M. Wt: 297.27 g/mol
InChI Key: GQGLITYAHWJKEG-XXWJQXOGSA-N
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Description

The compound 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic molecule with significant relevance in various scientific fields. . This compound is a derivative of guanosine, a nucleoside that plays a crucial role in the structure of RNA and DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one involves multiple steps. . The reaction conditions typically involve the use of protecting groups such as silyl ethers and the use of strong bases like sodium hydride for deprotonation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated synthesizers and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various nucleoside analogs .

Biology

In biological research, 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one is studied for its role in nucleic acid structure and function. It is used in studies involving RNA and DNA synthesis and repair .

Medicine

Medically, this compound is investigated for its potential antiviral and anticancer properties. It is used in the development of drugs targeting viral replication and cancer cell proliferation .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one involves its incorporation into nucleic acids. It can interfere with the normal function of RNA and DNA by causing mutations or inhibiting replication . The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one lies in its methoxy group at the 8-position, which imparts different chemical and biological properties compared to other nucleosides. This modification can affect its binding affinity to enzymes and its overall stability in biological systems .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-7,10,17-18H,2H2,1H3,(H2,12,15,19)/t4-,5?,6-,7-,10-/m1/s1

InChI Key

GQGLITYAHWJKEG-XXWJQXOGSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3C2=NC(=N)NC3=O)CO

Canonical SMILES

COC1C(OC(C1O)N2C=NC3C2=NC(=N)NC3=O)CO

Origin of Product

United States

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